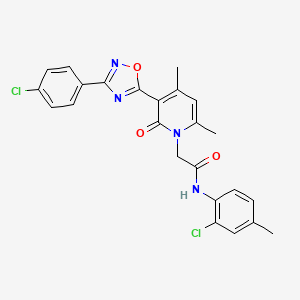

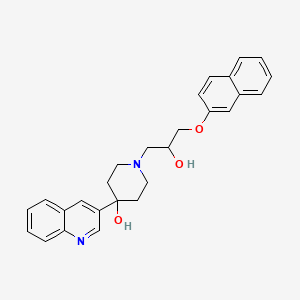

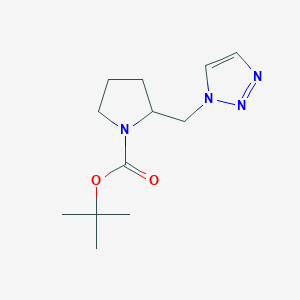

![molecular formula C20H15ClN2O2 B3009887 2-chloro-3-{[2-(1H-indol-3-yl)ethyl]amino}naphthoquinone CAS No. 185351-24-0](/img/structure/B3009887.png)

2-chloro-3-{[2-(1H-indol-3-yl)ethyl]amino}naphthoquinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-chloro-3-{[2-(1H-indol-3-yl)ethyl]amino}naphthoquinone" is a derivative of naphthoquinone, which is a class of compounds known for their broad spectrum of biological activities. Naphthoquinones have been extensively studied due to their potential therapeutic applications, including antineoplastic, antiplatelet, antiinflammatory, and antiallergic properties. The specific structure of this compound suggests it may have interesting interactions with biological systems due to the presence of the indole moiety, which is a common structure in many biologically active molecules.

Synthesis Analysis

The synthesis of naphthoquinone derivatives often involves the preparation of substituted aminoalkylamino side chains, as seen in the study of anthraquinones . Although the exact synthesis of "this compound" is not detailed in the provided papers, similar compounds have been synthesized through various methods, including condensation reactions and cyclisation processes . The presence of the aminoalkylamino side chain is a key factor in the biological activity of these compounds, as it has been shown to significantly influence antineoplastic activity .

Molecular Structure Analysis

The molecular structure of naphthoquinone derivatives is crucial in determining their biological activity. For instance, the crystal structure of a related compound, ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, was determined to understand its antitumor activity . The structure-activity relationships are important in the development of new therapeutics, as seen in the evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones . The indole moiety in "this compound" is likely to contribute to its unique biological properties.

Chemical Reactions Analysis

Naphthoquinone derivatives can undergo various chemical reactions, which are essential for their biological functions. The modifications on the naphthoquinone core, such as chlorination and the introduction of amino groups, can lead to different biological activities. For example, the synthesis of 2-substituted 3-chloro-1,4-naphthoquinones and their subsequent evaluation for antiplatelet, antiinflammatory, and antiallergic activities demonstrate the importance of chemical modifications on the naphthoquinone scaffold .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthoquinone derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. These properties are essential for the compound's interaction with biological targets and its overall therapeutic potential. While the specific properties of "this compound" are not provided, related compounds have shown promising bioactivity, which is indicative of favorable physical and chemical properties for biological applications .

科学的研究の応用

Synthesis and Cytotoxicity

- Cytotoxicity Evaluation : Derivatives of 2-chloro-naphthoquinone, including 2-amino and 2-hydroxy derivatives, have been evaluated for cytotoxicity against various human tumor cell lines. Some derivatives exhibited potent cytotoxic effects, particularly against ovarian and CNS tumor cells (Lee, Suh, & Lee, 2003).

Chemical Synthesis and Properties

- Synthesis of Quinones : The synthesis of ortho- and para-quinones in the benzindole series, using reactions involving 2-chloro-naphthoquinone, has been documented (Nesterova, Grinev, & Rubtsov, 1989).

- Electrochemical Reduction Studies : Derivatives of 2-chloro-naphthoquinone have been used in studies for the electrochemical and photoelectrochemical reduction of oxygen to hydrogen peroxide (Calabrese, Buchanan, & Wrighton, 1983).

Biological Evaluation for Therapeutic Applications

- Broad Spectrum Therapeutics : Novel substituted 2-chloro-naphthoquinones have shown activity against various biological targets, including human cells and bacteria, indicating their potential in developing broad-spectrum therapeutics (Olawode et al., 2019).

Antimicrobial and Fluorescence Studies

- Antimicrobial and Fluorescence Analysis : Studies have focused on the antimicrobial properties and fluorescence emission of 2-chloro-naphthoquinone derivatives, revealing their potential in these domains (Verma & Singh, 2015).

Quantum Chemical Approach

- Quantum Chemical Analysis : The molecular geometry and electro-optic behavior of 2-chloro-naphthoquinone derivatives have been studied using density functional theory, indicating potential applications in nonlinear optical applications (Dar et al., 2020).

作用機序

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-chloro-3-[2-(1H-indol-3-yl)ethylamino]naphthalene-1,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN2O2/c21-17-18(20(25)15-7-2-1-6-14(15)19(17)24)22-10-9-12-11-23-16-8-4-3-5-13(12)16/h1-8,11,22-23H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSTIXMXNLMLLJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCCC3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

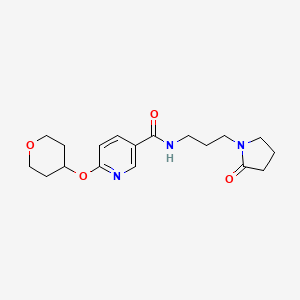

![7-ethoxy-5-(3-methylthiophen-2-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B3009813.png)

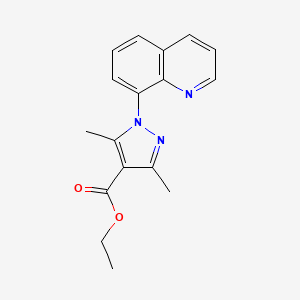

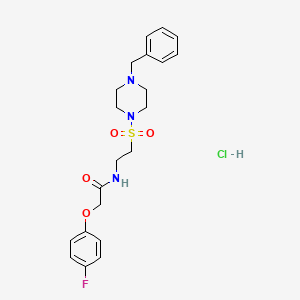

![N-([2,3'-bipyridin]-5-ylmethyl)-3-chloro-2-methylbenzenesulfonamide](/img/structure/B3009821.png)

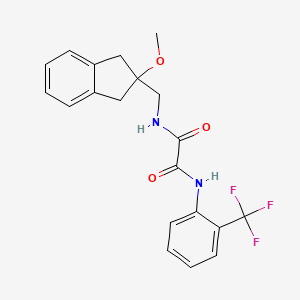

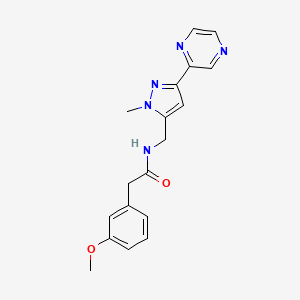

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea](/img/structure/B3009824.png)

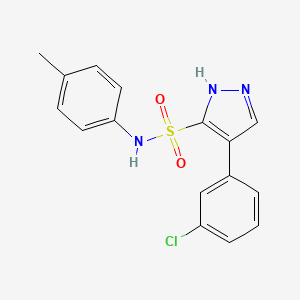

![N-(3,4-dimethoxyphenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3009825.png)

![6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride](/img/no-structure.png)